

Ethyl Mandelate: A Comprehensive Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: Ethyl mandelate

Cat. No.: B1671685

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This in-depth technical guide provides critical safety and handling information for **ethyl mandelate**, a key intermediate in pharmaceutical and fine chemical synthesis. Adherence to these guidelines is essential for ensuring a safe laboratory and manufacturing environment. This document summarizes key quantitative data, outlines detailed experimental safety protocols, and provides visual workflows for critical safety procedures.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of **ethyl mandelate** is fundamental to its safe handling. The following table summarizes these key characteristics.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1]
Molecular Weight	180.20 g/mol	[1][2][3]
CAS Number	774-40-3	[4]
Appearance	Colorless liquid or colorless to white solid/semi-solid	
Odor	No information available	
Melting Point	24 - 35.5 °C (75.2 - 95.9 °F)	
Boiling Point	253 - 255 °C (487.4 - 491 °F) at 760 mmHg	
Density	1.115 - 1.13 g/cm ³ at 20-25 °C	
Flash Point	> 93 °C (> 199.4 °F)	
Vapor Pressure	0.00026 mmHg	
Solubility	Soluble in chloroform (slightly)	
Refractive Index	1.512 - 1.5136 at 20-25 °C	

Hazard Identification and Classification

Ethyl mandelate is classified as a hazardous substance, primarily due to its potential to cause serious eye irritation.

GHS Classification:

Hazard Class	Category	Hazard Statement	Signal Word	Pictogram
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation	Warning	GHS07 (Exclamation Mark)

Sources:

Toxicological Data

The primary toxicological concern associated with **ethyl mandelate** is acute eye irritation. The following table summarizes the available quantitative toxicological data.

Test	Species	Route	Value	Reference
LD50	Mouse	Oral	3750 mg/kg	

Experimental Protocols

The safety data presented in this guide are derived from standardized experimental protocols. The following are summaries of the likely methodologies used, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (LD50) - OECD Guideline 425 (Up-and-Down Procedure)

This method is designed to estimate the median lethal dose (LD50) while minimizing the number of animals used.

- **Animal Selection:** Healthy, young adult rodents (preferably female rats) are used.
- **Dosing:** A single animal is dosed with the test substance via gavage. The initial dose is selected based on a preliminary estimate of the LD50.
- **Observation:** The animal is observed for signs of toxicity and mortality, with special attention during the first 4 hours and then daily for at least 14 days.
- **Sequential Dosing:** Subsequent animals are dosed one at a time at 48-hour intervals. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose.
- **LD50 Calculation:** The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Serious Eye Irritation - OECD Guideline 405

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

- **Animal Selection:** Healthy, young adult albino rabbits are typically used.
- **Procedure:** The test substance is applied in a single dose to the conjunctival sac of one eye of the animal. The other eye serves as a control.
- **Observation:** The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation. The reversibility of the effects is also assessed over a period of up to 21 days.
- **Pain Management:** The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

In Vitro Skin Irritation - OECD Guideline 439

This in vitro method uses a reconstructed human epidermis (RhE) model to identify skin irritants.

- **Test System:** A three-dimensional RhE model, which mimics the properties of the human epidermis, is used.
- **Application:** The test chemical is applied directly to the surface of the RhE tissue.
- **Exposure and Viability Assessment:** After a defined exposure period, the tissue's viability is measured using a cell viability assay (e.g., MTT assay).
- **Classification:** A chemical is classified as a skin irritant if it reduces cell viability below a certain threshold ($\leq 50\%$).

Handling and Storage

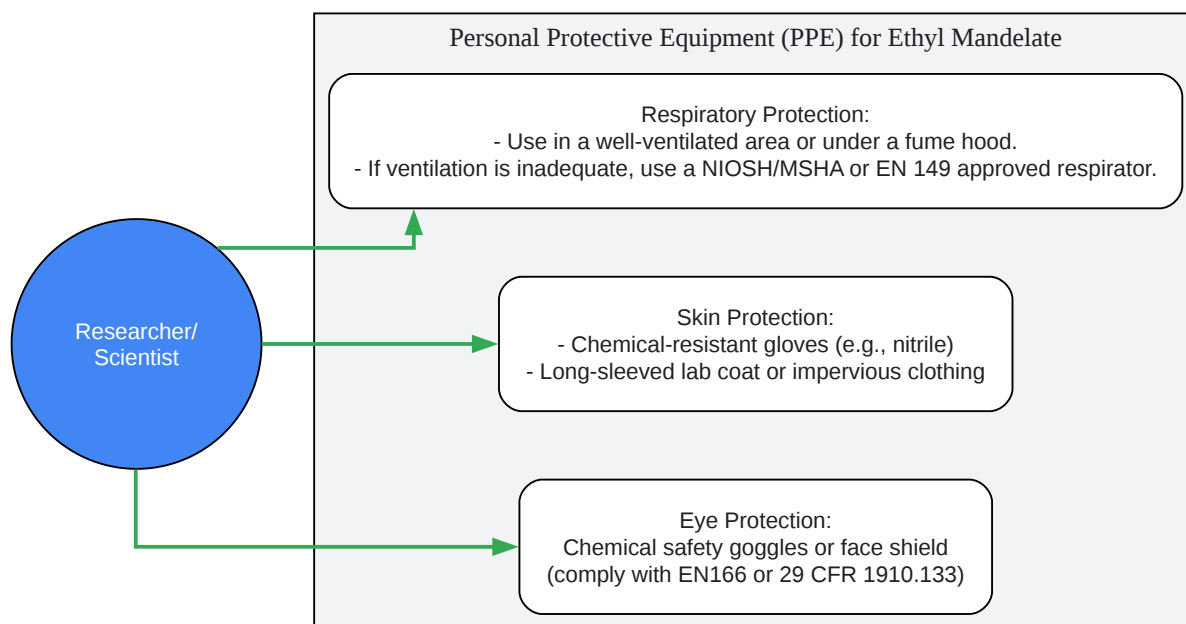
Proper handling and storage procedures are critical to prevent exposure and maintain the chemical's integrity.

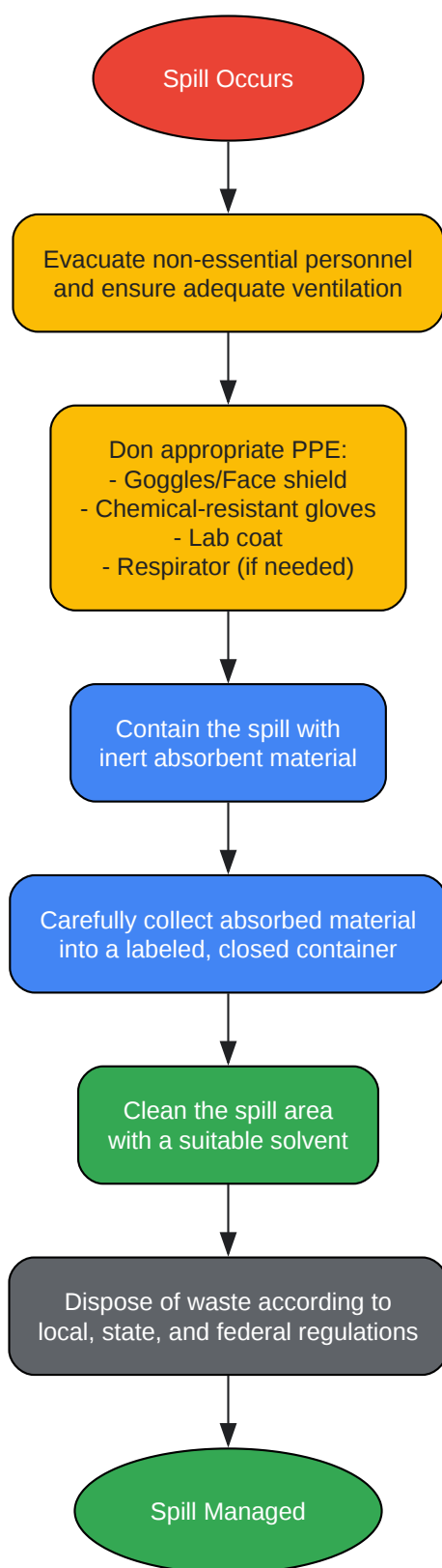
- **Handling:**

- Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields or goggles, chemical-resistant gloves, and a lab coat.
- Ensure adequate ventilation in the work area. Use in a well-ventilated area or under a chemical fume hood.
- Avoid contact with eyes, skin, and clothing.
- Wash hands and any exposed skin thoroughly after handling.
- Avoid ingestion and inhalation.
- Storage:
 - Keep containers tightly closed in a dry, cool, and well-ventilated place.
 - Store away from incompatible materials.
 - The product may be a solid, liquid, or a solidified/supercooled melt depending on the temperature, and should be stored accordingly, potentially under refrigeration and protected from moisture and light.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling **ethyl mandelate**.





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- To cite this document: BenchChem. [Ethyl Mandelate: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671685#ethyl-mandelate-safety-and-handling>]

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